molecular formula C6H5BF2O3 B1587820 3,5-Difluoro-2-hydroxyphenylboronic acid CAS No. 1150114-51-4

3,5-Difluoro-2-hydroxyphenylboronic acid

Cat. No.: B1587820
CAS No.: 1150114-51-4
M. Wt: 173.91 g/mol
InChI Key: DMZXNOGEVAESIC-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including 3,5-difluoro-2-hydroxyphenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other organic compounds in these reactions.

Mode of Action

The mode of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, contributing to the production of various pharmaceuticals, agrochemicals, and materials . The downstream effects of these reactions depend on the specific compounds being synthesized.

Pharmacokinetics

It’s known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature. Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .

Properties

IUPAC Name

(3,5-difluoro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZXNOGEVAESIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1O)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402539
Record name 3,5-Difluoro-2-hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-51-4
Record name 3,5-Difluoro-2-hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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